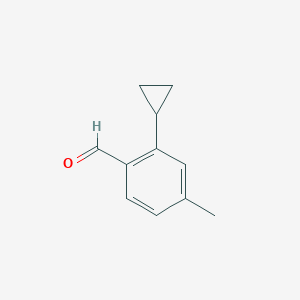
2-Cyclopropyl-4-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-4-methylbenzaldehyde is an organic compound with the molecular formula C11H12O It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropyl group at the 2-position and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-cyclopropyl-4-methylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the oxidation of 2-cyclopropyl-4-methylbenzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. Catalytic processes using transition metal catalysts can also be employed to enhance the yield and selectivity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Cyclopropyl-4-methylbenzoic acid.
Reduction: 2-Cyclopropyl-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-4-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The cyclopropyl and methyl substituents can influence the reactivity and selectivity of the compound by steric and electronic effects.
In biological systems, the compound may interact with enzymes or receptors through its aldehyde group, forming covalent or non-covalent bonds. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
2-Cyclopropyl-4-methylbenzaldehyde can be compared with other benzaldehyde derivatives, such as:
Benzaldehyde: The parent compound with no substituents on the benzene ring.
4-Methylbenzaldehyde: A derivative with a methyl group at the 4-position but no cyclopropyl group.
2-Cyclopropylbenzaldehyde: A derivative with a cyclopropyl group at the 2-position but no methyl group.
The presence of both cyclopropyl and methyl groups in this compound makes it unique, as these substituents can significantly influence its chemical and physical properties, as well as its reactivity in various chemical and biological processes.
Propiedades
Fórmula molecular |
C11H12O |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
2-cyclopropyl-4-methylbenzaldehyde |
InChI |
InChI=1S/C11H12O/c1-8-2-3-10(7-12)11(6-8)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3 |
Clave InChI |
OLRYWGFYIRSOJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13067186.png)
![[4-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13067187.png)
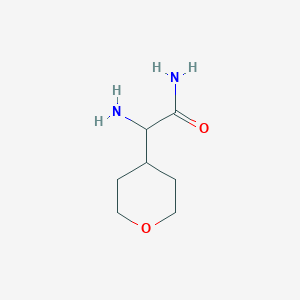
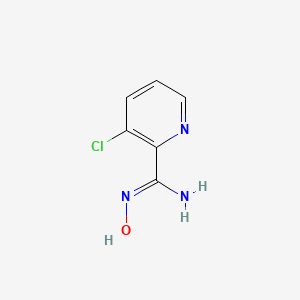
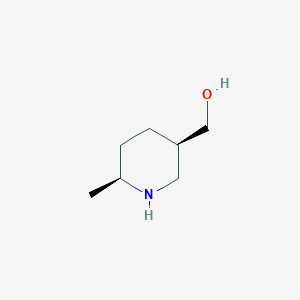

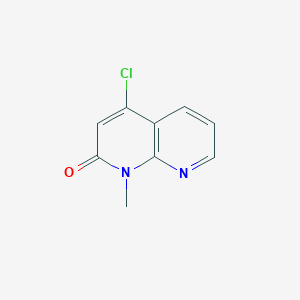
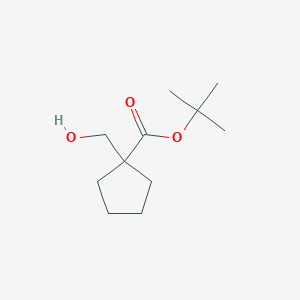

![5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067264.png)
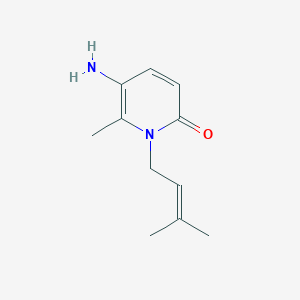
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)
